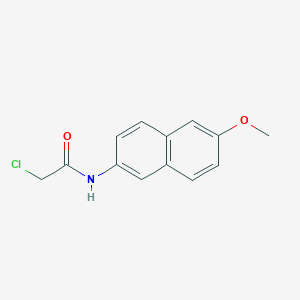
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide is a chemical compound that belongs to the class of amides. It is also known as 2-chloro-N-(6-methoxy-2-naphthyl)acetamide or CMA. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases. The inhibition of these enzymes by CMA leads to the accumulation of their respective substrates, resulting in the modulation of various physiological and biochemical processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide have been extensively studied. It has been shown to exhibit potent inhibitory activity against various enzymes, leading to the modulation of various physiological and biochemical processes. Additionally, CMA has been shown to exhibit antioxidant and anti-inflammatory properties, which further enhances its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, which makes it an attractive candidate for drug development. Additionally, the synthesis method of CMA is relatively simple and can be optimized to produce high yields of pure compound. However, the limitations of using CMA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
The potential applications of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide in various fields such as medicinal chemistry, pharmacology, and biochemistry are still being explored. Some of the future directions for research include the development of more potent and selective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, the potential use of CMA as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer needs to be further explored. Furthermore, the potential toxicity and pharmacokinetic properties of CMA need to be thoroughly investigated to ensure its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide involves the reaction of 2-chloroacetamide with 6-methoxy-2-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CMA. This synthesis method has been optimized to produce high yields of CMA with excellent purity.
Scientific Research Applications
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases such as Alzheimer's disease, glaucoma, and cancer. Therefore, CMA has the potential to be developed as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-12-5-3-9-6-11(15-13(16)8-14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCPDLEMUIWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B6646031.png)
![2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B6646035.png)




![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)
![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)




![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)
